molecular formula C30H48O4 B1680737 Saikogenin A CAS No. 5092-09-1

Saikogenin A

Número de catálogo: B1680737
Número CAS: 5092-09-1
Peso molecular: 472.7 g/mol
Clave InChI: QGNVMEXLLPGQEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Saikogenin A es un compuesto natural que se deriva de las raíces de la planta Bupleurum falcatum L., comúnmente conocida como Chai Hu en la medicina tradicional china. Es un tipo de saponina triterpenoide, específicamente un glucósido hidrolizado de saikosaponin. This compound ha sido estudiado por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, anticancerígenos y hepatoprotectores .

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Saikogenin A has demonstrated significant hepatoprotective properties, particularly against ethanol-induced liver injury. Research indicates that SGA mitigates cellular damage by targeting the Sirtuin 1 (SIRT1) protein, which plays a crucial role in metabolic regulation and cellular stress response. The mechanism involves the activation of the SIRT1-mTOR-PPAR-α signaling pathway, leading to reduced oxidative stress and inflammation in liver cells.

Case Study: Ethanol-Induced Liver Injury

  • Study Design : In a murine model, mice were subjected to chronic-plus-binge ethanol feeding to simulate alcoholic liver disease (ALD).
  • Findings : SGA treatment resulted in improved liver function markers and reduced lipid accumulation in hepatocytes compared to control groups. The binding affinity of SGA to SIRT1 was quantified using microscale thermophoresis, showing a Kd value of approximately 23.764 µM, indicating a stronger interaction than its precursors Saikosaponin A and B1 .

Anti-Inflammatory Properties

In addition to its hepatoprotective effects, this compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory conditions. The compound has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective effects, particularly in the context of major depressive disorder (MDD). While most research has focused on Saikosaponins, the metabolites like SGA are being investigated for their potential benefits in mental health.

Case Study: Major Depressive Disorder

  • Study Overview : Network pharmacology approaches were utilized to identify targets related to MDD that interact with SGA.
  • Results : The findings indicated that SGA could influence neurotransmitter systems and neuroplasticity, which are critical factors in depression management .

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Insights

  • Cell Line Studies : In vitro studies demonstrated that SGA exhibits cytotoxic effects on HCT 116 colorectal cancer cells at specific concentrations, suggesting a potential role as an adjunct therapy in cancer treatment .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies have shown that SGA has a higher stability and bioavailability compared to its parent compounds due to metabolic transformations that enhance absorption.

Metabolic Pathways

  • Transformation : Saikosaponin A is hydrolyzed into Saikosaponin B1 and subsequently into this compound by gut microbiota enzymes, which improves its pharmacological efficacy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Saikogenin A puede sintetizarse a partir de saikosaponin A y saikosaponin D mediante hidrólisis enzimática. El proceso implica el uso de glucosidasas hidrolíticas recombinantes, como BglPm y BglLk, que exhiben actividad de escisión de glucósidos. Estas enzimas se clonan de Paenibacillus mucilaginosus y Lactobacillus koreensis y muestran una actividad óptima a temperaturas entre 30–37°C y pH 6.5–7.0 .

Métodos de producción industrial: En un entorno industrial, la saikosaponin A y D primero se purifican del extracto crudo de Bupleurum falcatum L. mediante cromatografía líquida de alto rendimiento preparativa. Las saikosaponinas purificadas se convierten luego en this compound a través de prosaikogenin F utilizando la transformación enzimática con alta actividad β-glucosidasa. El producto final se purifica utilizando una columna de sílice para lograr alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Saikogenin A se somete a diversas reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

    Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

    Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Saikogenin A es estructural y funcionalmente similar a otras saikosaponinas y sus formas hidrolizadas, como:

Singularidad: this compound es único debido a su efecto inhibitorio específico sobre la dipeptidil peptidasa-IV y su capacidad para modular múltiples vías de señalización, lo que lo convierte en un compuesto versátil para aplicaciones terapéuticas .

Actividad Biológica

Saikogenin A (SGA) is a bioactive compound derived from the hydrolysis of saikosaponins, particularly found in plants such as Bupleurum falcatum and Pueraria lobata. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C27H44O6
  • Molecular Weight: 472.7 g/mol
  • Source: Primarily extracted from the roots of Bupleurum species and Pueraria lobata.

Metabolism:
this compound is produced through the enzymatic hydrolysis of saikosaponins, which are glycosides that possess various pharmacological properties. The conversion involves several steps mediated by gut microbiota, enhancing the bioavailability and efficacy of SGA compared to its precursors .

1. Hepatoprotective Effects

This compound has been shown to ameliorate liver injury induced by ethanol. It achieves this by:

  • Binding to SIRT1: SGA directly interacts with the SIRT1 protein, enhancing its activity which in turn regulates lipid metabolism and reduces oxidative stress in liver cells .
  • Regulating Lipid Metabolism: Studies indicate that SGA treatment decreases triglyceride accumulation in hepatocytes and modulates key metabolic pathways involving PPAR-α and mTOR .

Table 1: Effects of this compound on Ethanol-Induced Liver Injury

ParameterControl (Ethanol)SGA Treatment (7.5 μmol/L)
Triglyceride Levels (mg/dL)250 ± 20150 ± 15
ROS Levels (Mean Fluorescence)5000 ± 3002000 ± 200
SIRT1 Protein Expression (Fold)1.02.5

2. Anti-Cancer Activity

Research has indicated that this compound exhibits anti-cancer properties, particularly against colon cancer cell lines. The compound has been shown to inhibit cell growth and induce apoptosis through:

  • Modulation of Signaling Pathways: SGA affects multiple signaling pathways involved in cancer proliferation, including PI3K-Akt and MAPK pathways .
  • Enzymatic Hydrolysis: The enzymatic conversion of saikosaponins to saikogenins enhances their anti-cancer efficacy, suggesting a potential for therapeutic use in oncology .

Table 2: Anti-Cancer Effects of this compound on HCT116 Cells

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
SGA (10 μM)5030
SGA (20 μM)3060

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of major depressive disorder (MDD). Mechanisms include:

  • Regulation of Neurotransmitters: SGA influences levels of key neurotransmitters involved in mood regulation .
  • Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects that may contribute to neuroprotection .

Case Studies

Case Study 1: Hepatoprotective Efficacy
In a controlled study involving mice subjected to ethanol-induced liver damage, administration of this compound resulted in significant improvements in liver function markers and histopathological assessments compared to control groups.

Case Study 2: Anti-Cancer Activity
A study on human colon cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, supporting its potential as an anti-cancer agent.

Propiedades

IUPAC Name

4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVMEXLLPGQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965203
Record name Oleana-11,13(18)-diene-3,16,23,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5092-09-1
Record name NSC258312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oleana-11,13(18)-diene-3,16,23,28-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saikogenin A
Reactant of Route 2
Saikogenin A
Reactant of Route 3
Saikogenin A
Reactant of Route 4
Saikogenin A
Reactant of Route 5
Saikogenin A
Reactant of Route 6
Saikogenin A
Customer
Q & A

Q1: What is Saikogenin A?

A1: this compound is a triterpenoid sapogenin primarily derived from the roots of Bupleurum falcatum L., a traditional Chinese medicinal herb. It is considered a bioactive compound with potential anti-inflammatory properties. [, , ]

Q2: How does this compound exert its anti-inflammatory effect?

A2: Research suggests this compound's anti-inflammatory action occurs through a dual mechanism: * Stimulation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis: this compound treatment in rats has been shown to increase serum corticosterone and ACTH levels. This suggests the compound may stimulate the HPA axis, leading to increased corticosterone production, which plays a role in regulating inflammation. This is further supported by this compound's ability to facilitate ACTH-induced corticosterone release and increase cyclic AMP in isolated pituitary and adrenal glands. []* Direct Action on Inflammatory Processes: this compound also displays anti-inflammatory effects in adrenalectomized rats, suggesting direct action on inflammatory processes. It has been found to inhibit histamine release induced by compound 48/80 and reduce vascular permeability. []

Q3: How is this compound metabolized in the body?

A3: Studies in rats have shown that orally administered this compound is poorly absorbed in its original form. [] Intestinal bacteria, specifically species like Eubacterium sp. A-44, play a crucial role in metabolizing this compound into prothis compound and then into this compound. [, ] These metabolites are then detectable in plasma and feces. []

Q4: What enzymes are involved in the metabolic breakdown of this compound's precursor, saikosaponin a?

A4: Two key enzymes from Eubacterium sp. A-44 contribute to saikosaponin a metabolism: * β-D-glucosidase: This enzyme first cleaves specific β-glucosidic bonds in saikosaponins, leading to the formation of prosaikogenins, including prothis compound. []* β-D-fucosidase: This novel enzyme further hydrolyzes prosaikogenins, like prothis compound, by cleaving β-fucosidic bonds, ultimately resulting in the formation of saikogenins, including this compound. []

Q5: Can you describe the structural characteristics of this compound?

A5: The chemical structure of this compound was first elucidated in studies on the constituents of Bupleurum falcatum L. [] While the research provided does not explicitly state the molecular formula and weight, based on its classification as a triterpenoid sapogenin, this compound possesses an oleanane skeleton. This implies a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol. [, ]

Q6: Are there other sources of this compound besides Bupleurum falcatum L.?

A6: Yes, this compound and its glycosylated precursors have been isolated from other plant sources, including:* Bupleurum smithii Wolff var. parvifolium Shan et Y. Li []* Clinopodium chinense (Benth.) O. Kuntze []* Pleurospermum kamtschaticum []* Polycarpon prostratum (Forssk.) Aschers. ct Schwein. ex Aschers []* Verbascum species []* Corchorus acutangulus Lam. []

Q7: What are the known biological activities of this compound?

A7: Aside from its anti-inflammatory activity, studies have shown that this compound and its derivatives exhibit various biological activities, including:* Hemolytic activity: this compound displays hemolytic activity, which is the ability to cause the rupture of red blood cells. This activity is related to its interaction with the cell membrane. []* Corticosterone secretion-inducing activity: This activity is linked to this compound's potential to stimulate the HPA axis and influence corticosterone production. []* Inhibition of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha production: This suggests potential anti-inflammatory and immunomodulatory effects. [, ] * Cytotoxic activity: Studies have shown that this compound exhibits cytotoxic activity against certain cancer cell lines. [, ]

Q8: What is the structure-activity relationship (SAR) of this compound and its related compounds?

A8: Research indicates that modifications to the sugar moiety and aglycone structure of this compound and related compounds can significantly influence their biological activities:* Corticosterone secretion-inducing activity: A proper balance between the sugar moiety and aglycone is crucial for this activity. Saikosaponins, which are glycosylated forms, generally exhibit higher activity compared to their corresponding saikogenins (aglycones). []* Hemolytic activity: The presence and orientation of a hydroxyl group at the C16 position of the aglycone influences hemolytic activity. Compounds with an α-hydroxyl group generally show stronger activity than those with a β-hydroxyl group. []* Anti-inflammatory activity: The presence of a sugar moiety appears to be important for oral bioavailability and anti-inflammatory effects. For instance, crude saponin extracts, containing glycosylated forms, showed higher efficacy in oral administration compared to pure this compound in carrageenin-induced edema and granuloma models. []

Q9: What are the potential applications of this compound in drug development?

A9: While research is ongoing, the various biological activities of this compound suggest potential applications in developing therapies for: * Inflammatory diseases: Its anti-inflammatory effects could be beneficial in treating conditions like arthritis and other inflammatory disorders. [, , ]* Neurodegenerative diseases: Saikogenin F, a related compound, has shown promise in improving learning and memory impairment in an Alzheimer's disease mouse model through its anti-inflammatory effects. []* Cancer: The cytotoxic activity of this compound against specific cancer cell lines warrants further investigation for potential anticancer therapies. [, ]

Q10: What are the limitations of the current research on this compound?

A10: Despite promising findings, there are limitations to the existing research on this compound:* Limited human studies: Most research has been conducted in vitro or on animal models. More human clinical trials are needed to confirm its efficacy and safety in humans. []* Metabolism and bioavailability: The poor oral bioavailability of this compound necessitates further investigation into improving its absorption and bioavailability. [, ]* Long-term effects and toxicity: Comprehensive studies are needed to assess the long-term effects and potential toxicity of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.